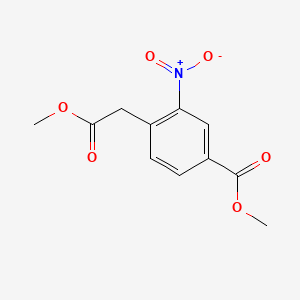
Methyl (1,3-benzothiazol-2-ylthio)acetate
Descripción general
Descripción
Methyl (1,3-benzothiazol-2-ylthio)acetate is a chemical compound with the molecular formula C₁₀H₉NO₂S₂ and a molecular weight of 239.32 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Methyl (1,3-benzothiazol-2-ylthio)acetate is a derivative of benzothiazole, a heterocyclic compound . Benzothiazole derivatives have been found to exhibit significant biological efficacy against various diseases . The primary targets of these compounds are often enzymes or receptors involved in the disease process. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the target’s function . This interaction can inhibit the activity of the target, thereby preventing the progression of the disease. For example, some benzothiazole derivatives have been found to inhibit glucose uptake and alpha-amylase enzyme, which are crucial for the metabolism of carbohydrates .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets . . This can have downstream effects on other metabolic pathways that rely on glucose as an energy source.
Pharmacokinetics
For instance, this compound has a molecular weight of 301.38 , which is within the range that is generally favorable for oral absorption.
Análisis Bioquímico
Biochemical Properties
Cellular Effects
The cellular effects of Methyl (1,3-benzothiazol-2-ylthio)acetate are not well-studied. Benzothiazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzothiazole compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1,3-benzothiazol-2-ylthio)acetate typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with methyl chloroacetate under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1,3-benzothiazol-2-ylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives .
Aplicaciones Científicas De Investigación
Methyl (1,3-benzothiazol-2-ylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the ester and thioether functionalities.
2-Mercaptobenzothiazole: A related compound with a thiol group instead of the thioether.
Benzoxazole: A similar heterocyclic compound where the sulfur atom is replaced by oxygen.
Uniqueness
Methyl (1,3-benzothiazol-2-ylthio)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and thioether functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIFGGQHUVANGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946892 | |
| Record name | Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-87-9 | |
| Record name | NSC85744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)






![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)


![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)
